molecular formula C21H12ClF3N2OS B2386283 3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477866-68-5

3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No.: B2386283
CAS No.: 477866-68-5
M. Wt: 432.85
InChI Key: RHEOIIJZQZNZCB-UHFFFAOYSA-N
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Description

3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide is a complex organic compound characterized by the presence of a chloro group, a cyano group, and a trifluoromethylphenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide
  • 4-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide

Uniqueness

3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide is unique due to the specific arrangement of functional groups, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can influence the compound’s lipophilicity and electronic characteristics, making it a valuable scaffold for drug design and material science applications.

Properties

IUPAC Name

3-chloro-N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF3N2OS/c22-16-5-1-3-13(9-16)20(28)27-17-7-8-19(14(10-17)12-26)29-18-6-2-4-15(11-18)21(23,24)25/h1-11H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEOIIJZQZNZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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